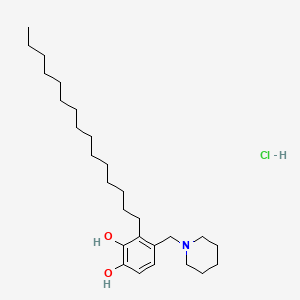
3-Pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol hydrochloride is a chemical compound that features a piperidine moiety attached to a benzene ring with two hydroxyl groups and a long alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol hydrochloride typically involves the following steps:
Formation of the Benzene Core: The benzene ring with hydroxyl groups is prepared through standard aromatic substitution reactions.
Attachment of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the benzene ring.
Addition of the Alkyl Chain: The long alkyl chain is attached through Friedel-Crafts alkylation or similar methods.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the piperidine moiety or the benzene ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzene ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for benzylic bromination.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced forms of the piperidine or benzene ring.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
3-Pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or polymers
Mechanism of Action
The mechanism of action of 3-Pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The hydroxyl groups and the long alkyl chain may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Piperidinone, 3-methyl-1-(phenylmethyl)-: Another piperidine derivative with different substituents on the benzene ring.
2-Amino-4-(1-piperidine) pyridine derivatives: Compounds with a piperidine moiety attached to a pyridine ring, showing different biological activities.
Uniqueness
3-Pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol hydrochloride is unique due to its specific combination of a long alkyl chain, piperidine moiety, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
66495-64-5 |
|---|---|
Molecular Formula |
C27H48ClNO2 |
Molecular Weight |
454.1 g/mol |
IUPAC Name |
3-pentadecyl-4-(piperidin-1-ylmethyl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C27H47NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-25-24(19-20-26(29)27(25)30)23-28-21-16-14-17-22-28;/h19-20,29-30H,2-18,21-23H2,1H3;1H |
InChI Key |
QETDOCNLTDNWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1O)O)CN2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


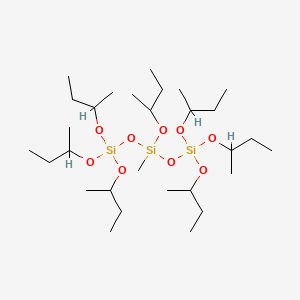
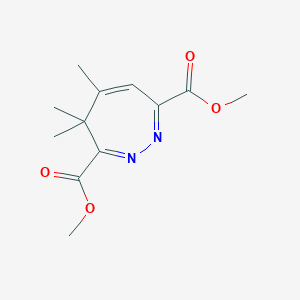
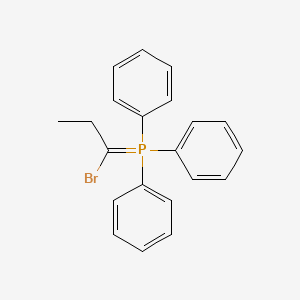
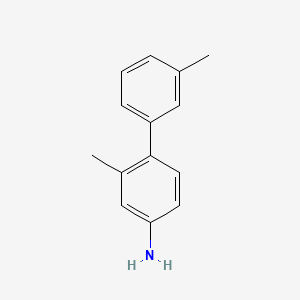
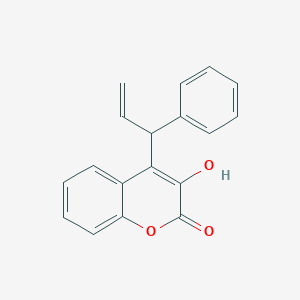
![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)


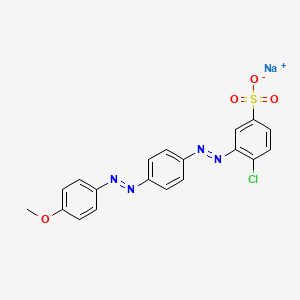
![(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid](/img/structure/B14458843.png)

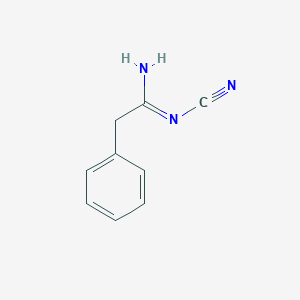
![Bis[(4-methoxyphenyl)methyl]tetrasulfane](/img/structure/B14458861.png)
![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)
